molecular formula C45H36N2O3 B406057 2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B406057
M. Wt: 652.8g/mol
InChI Key: WMACFFWLMUTNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of quinoline and isoquinoline

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects is not well-understood. it is likely to interact with specific molecular targets and pathways, depending on its application. For example, in a biological context, it may bind to certain proteins or enzymes, influencing their activity and leading to a biological response .

Comparison with Similar Compounds

Similar compounds to 2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione include other quinoline and isoquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of quinoline and isoquinoline moieties, which may confer distinct properties and applications .

Properties

Molecular Formula

C45H36N2O3

Molecular Weight

652.8g/mol

IUPAC Name

2-[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C45H36N2O3/c1-30-28-44(2,3)47(40(48)29-46-42(49)36-23-13-15-31-16-14-24-37(41(31)36)43(46)50)39-26-25-35(27-38(30)39)45(32-17-7-4-8-18-32,33-19-9-5-10-20-33)34-21-11-6-12-22-34/h4-28H,29H2,1-3H3

InChI Key

WMACFFWLMUTNQE-UHFFFAOYSA-N

SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN6C(=O)C7=CC=CC8=C7C(=CC=C8)C6=O)(C)C

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN6C(=O)C7=CC=CC8=C7C(=CC=C8)C6=O)(C)C

Origin of Product

United States

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